Cas no 2229103-70-0 (2-(3,3-dimethylcyclohexyl)azetidine)

2-(3,3-ジメチルシクロヘキシル)アゼチジンは、複素環式アミン骨格と脂環式構造を併せ持つ特異な分子です。3,3-ジメチルシクロヘキシル基の立体障害効果とアゼチジン環の剛直性により、分子の立体配座が制御され、高い選択性を発現します。医薬品中間体としての応用が期待され、特に受容体リガンド設計において立体電子効果を精密に調整可能な点が特徴です。脂溶性と剛直性のバランスが良く、血脳関門透過性の最適化にも寄与します。合成経路のスケーラビリティが高く、光学活性体の分割も可能なため、キラルビルディングブロックとしての利用価値が注目されています。

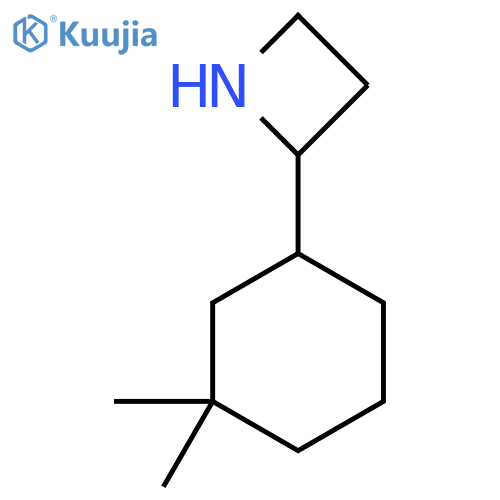

2229103-70-0 structure

商品名:2-(3,3-dimethylcyclohexyl)azetidine

2-(3,3-dimethylcyclohexyl)azetidine 化学的及び物理的性質

名前と識別子

-

- 2-(3,3-dimethylcyclohexyl)azetidine

- EN300-1727513

- 2229103-70-0

-

- インチ: 1S/C11H21N/c1-11(2)6-3-4-9(8-11)10-5-7-12-10/h9-10,12H,3-8H2,1-2H3

- InChIKey: OTGHTORBEZXUHD-UHFFFAOYSA-N

- ほほえんだ: N1CCC1C1CCCC(C)(C)C1

計算された属性

- せいみつぶんしりょう: 167.167399674g/mol

- どういたいしつりょう: 167.167399674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 162

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 12Ų

2-(3,3-dimethylcyclohexyl)azetidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1727513-0.25g |

2-(3,3-dimethylcyclohexyl)azetidine |

2229103-70-0 | 0.25g |

$1513.0 | 2023-09-20 | ||

| Enamine | EN300-1727513-5.0g |

2-(3,3-dimethylcyclohexyl)azetidine |

2229103-70-0 | 5g |

$4764.0 | 2023-06-04 | ||

| Enamine | EN300-1727513-10g |

2-(3,3-dimethylcyclohexyl)azetidine |

2229103-70-0 | 10g |

$7065.0 | 2023-09-20 | ||

| Enamine | EN300-1727513-5g |

2-(3,3-dimethylcyclohexyl)azetidine |

2229103-70-0 | 5g |

$4764.0 | 2023-09-20 | ||

| Enamine | EN300-1727513-0.05g |

2-(3,3-dimethylcyclohexyl)azetidine |

2229103-70-0 | 0.05g |

$1381.0 | 2023-09-20 | ||

| Enamine | EN300-1727513-0.1g |

2-(3,3-dimethylcyclohexyl)azetidine |

2229103-70-0 | 0.1g |

$1447.0 | 2023-09-20 | ||

| Enamine | EN300-1727513-0.5g |

2-(3,3-dimethylcyclohexyl)azetidine |

2229103-70-0 | 0.5g |

$1577.0 | 2023-09-20 | ||

| Enamine | EN300-1727513-2.5g |

2-(3,3-dimethylcyclohexyl)azetidine |

2229103-70-0 | 2.5g |

$3220.0 | 2023-09-20 | ||

| Enamine | EN300-1727513-1.0g |

2-(3,3-dimethylcyclohexyl)azetidine |

2229103-70-0 | 1g |

$1643.0 | 2023-06-04 | ||

| Enamine | EN300-1727513-10.0g |

2-(3,3-dimethylcyclohexyl)azetidine |

2229103-70-0 | 10g |

$7065.0 | 2023-06-04 |

2-(3,3-dimethylcyclohexyl)azetidine 関連文献

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

2229103-70-0 (2-(3,3-dimethylcyclohexyl)azetidine) 関連製品

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量